molecular formula C16H15N3O3S B5533215 4-ETHYL-N'-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE

4-ETHYL-N'-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE

Cat. No.: B5533215
M. Wt: 329.4 g/mol
InChI Key: JLEIQCUCDFUYLC-UHFFFAOYSA-N
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Description

4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and others. The choice of method depends on the specific substituents required on the indole ring.

    Hydrazide Formation: The hydrazide moiety is introduced by reacting the sulfonyl derivative with hydrazine or its derivatives under appropriate conditions.

    Final Coupling: The final step involves coupling the indole derivative with the sulfonohydrazide under specific conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the sulfonohydrazide moiety, depending on the reaction conditions and reagents used.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create new molecules with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound has shown promise in preclinical studies for its potential use as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    Sulfonylureas: A class of compounds used as antidiabetic agents, which also contain sulfonyl groups but differ in their overall structure and mechanism of action.

    Hydrazides: Compounds containing the hydrazide moiety, which are used in various medicinal and industrial applications.

The uniqueness of 4-ETHYL-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethyl-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-11-7-9-12(10-8-11)23(21,22)19-18-15-13-5-3-4-6-14(13)17-16(15)20/h3-10,17,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEIQCUCDFUYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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